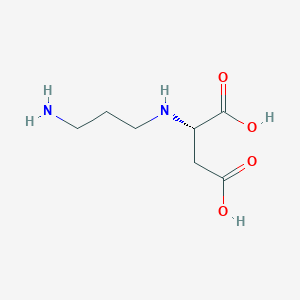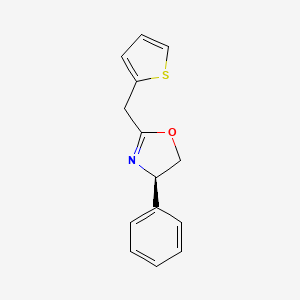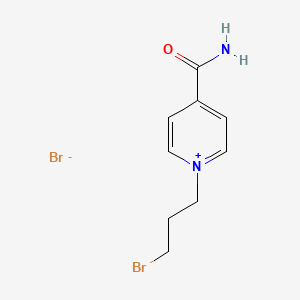
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide is a chemical compound with a pyridinium core substituted with a bromopropyl group and a carbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide typically involves the reaction of 4-carbamoylpyridine with 3-bromopropyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carbamoyl group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyridinium salts with various functional groups.
Oxidation: Oxidized derivatives of the carbamoyl group.
Reduction: Reduced forms of the carbamoyl group, such as amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide involves its interaction with specific molecular targets. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This can lead to the inhibition of enzymatic activity or the disruption of cellular processes. The carbamoyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromopropane: A simple alkyl bromide used as a solvent and in organic synthesis.
(3-Bromopropyl)trimethylammonium bromide: A quaternary ammonium compound with similar alkylating properties.
1-Bromo-3-chloropropane: Used in the preparation of pharmaceuticals and as a phase separation reagent.
Uniqueness
1-(3-Bromopropyl)-4-carbamoylpyridin-1-ium bromide is unique due to its combination of a pyridinium core with both a bromopropyl and a carbamoyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
569327-99-7 |
|---|---|
Molekularformel |
C9H12Br2N2O |
Molekulargewicht |
324.01 g/mol |
IUPAC-Name |
1-(3-bromopropyl)pyridin-1-ium-4-carboxamide;bromide |
InChI |
InChI=1S/C9H11BrN2O.BrH/c10-4-1-5-12-6-2-8(3-7-12)9(11)13;/h2-3,6-7H,1,4-5H2,(H-,11,13);1H |
InChI-Schlüssel |
JRMTVIJZNMJTLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[N+](=CC=C1C(=O)N)CCCBr.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
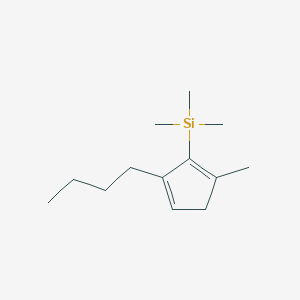

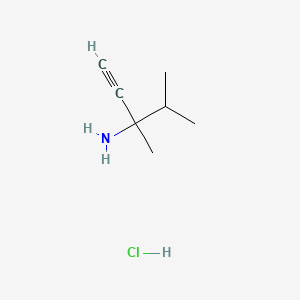
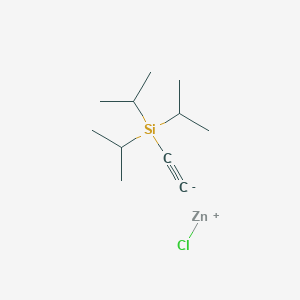

![2-[2-(4-fluorophenyl)-6-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12575497.png)
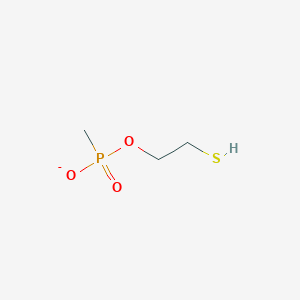
![7-Methyl-2,3-dihydro-4H-thiopyrano[2,3-b]pyridin-4-one](/img/structure/B12575516.png)
